N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an isopentyl group, a propylsulfonyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions using isopentyl halides and suitable bases.
Sulfonylation: The propylsulfonyl group can be introduced through sulfonylation reactions using propylsulfonyl chlorides and appropriate bases.
Carboxamide Formation: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-isopentyl-1-(methylsulfonyl)piperidine-3-carboxamide: Similar structure with a methylsulfonyl group instead of a propylsulfonyl group.
N-isopentyl-1-(ethylsulfonyl)piperidine-3-carboxamide: Similar structure with an ethylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
N-isopentyl-1-(propylsulfonyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds .
Properties
IUPAC Name |
N-(3-methylbutyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3S/c1-4-10-20(18,19)16-9-5-6-13(11-16)14(17)15-8-7-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKRWTWRWVVNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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